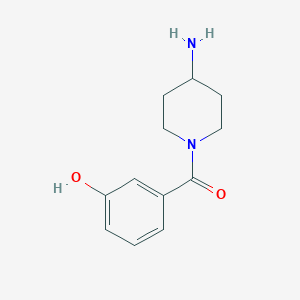

3-(4-Aminopiperidine-1-carbonyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone |

InChI |

InChI=1S/C12H16N2O2/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9/h1-3,8,10,15H,4-7,13H2 |

InChI Key |

HJZOTHOBKPQVMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Aminopiperidine 1 Carbonyl Phenol and Analogues

General Synthetic Routes to 3-(4-Aminopiperidine-1-carbonyl)phenol

The construction of this compound typically involves two key steps: the formation of the 4-aminopiperidine (B84694) ring and the subsequent creation of the amide bond with a substituted benzoic acid derivative.

Reductive Amination Strategies for Piperidine (B6355638) Ring Formation

Reductive amination is a cornerstone in the synthesis of the 4-aminopiperidine core. researchgate.net This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of 4-aminopiperidine, a common starting material is N-benzyl-4-piperidone. This compound can react with an amine source, followed by reduction to yield the desired 4-aminopiperidine derivative. google.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium borohydride (B1222165) (NaBH₄) | Readily available, inexpensive. | Can also reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines. masterorganicchemistry.com | Toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Selective for imine reduction, less toxic than NaBH₃CN. masterorganicchemistry.com | More expensive. |

Amide Bond Formation Approaches to the Carbonyl Bridge

The formation of the amide bond between the 4-aminopiperidine nitrogen and the carboxyl group of a benzoic acid derivative is a critical step in synthesizing the target molecule. nih.gov A common precursor for the phenolic component is 3-hydroxybenzoic acid. medchemexpress.com The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. youtube.com

Several coupling reagents are utilized to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). youtube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. youtube.com The use of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction and minimize side reactions. rsc.org

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. whiterose.ac.uk This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts rapidly with the amine to form the amide. vanderbilt.edu

Advanced Synthetic Transformations for this compound Analogues

The synthesis of analogues of this compound often requires more sophisticated synthetic strategies to introduce structural diversity and chirality.

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization offers a powerful alternative to reductive amination for constructing the piperidine ring. nih.govnih.gov These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the ring. A variety of methods can be employed, including radical cyclizations and transition metal-catalyzed cyclizations. nih.govorganic-chemistry.org For instance, an appropriately substituted amino-aldehyde can undergo intramolecular cyclization to form the piperidine ring. nih.gov Metal catalysts, such as those based on palladium or iridium, can facilitate these cyclization reactions under mild conditions. nih.govorganic-chemistry.org

Functional Group Interconversions and Derivatization

Functional group interconversions (FGIs) are essential for modifying the core structure of this compound to create a library of analogues. organic-chemistry.orgub.edufiveable.meimperial.ac.uk These transformations allow for the introduction of various substituents on the piperidine ring, the phenyl ring, or the amine group. For example, the amino group on the piperidine ring can be alkylated or acylated to introduce different functional groups. researchgate.net The phenolic hydroxyl group can be converted to an ether or an ester. Furthermore, electrophilic aromatic substitution reactions on the phenol (B47542) ring can introduce substituents at various positions. The ability to perform these transformations selectively is crucial for generating a diverse range of analogues for structure-activity relationship studies. youtube.com

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Amine | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Phenol | Alkyl Halide, Base | Ether |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Ketone | Grignard Reagent | Tertiary Alcohol |

Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, and their pharmacological activity often depends on their stereochemistry. nih.gov Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure piperidine derivatives is of significant importance. rsc.org One approach involves the use of chiral catalysts in cyclization reactions to control the stereochemistry of the newly formed chiral centers. nih.gov For instance, chiral copper catalysts have been used in the asymmetric aminoboration of alkenes to produce chiral piperidines with high enantioselectivity. nih.gov

Another strategy is to use chiral starting materials derived from the chiral pool, such as amino acids, to construct the piperidine ring. nih.gov Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of piperidine derivatives into their individual enantiomers. nih.gov Carbonyl reductases, for example, have been used for the stereoselective reduction of 4-oxopiperidine derivatives to afford chiral 4-hydroxypiperidines. nih.gov These asymmetric approaches are crucial for the synthesis of specific stereoisomers of this compound analogues, enabling the exploration of their stereoselective biological activities. rsc.orgrsc.orgcapes.gov.br

Enzymatic Catalysis in Chiral Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure chiral amines, a key feature in many piperidine-containing pharmaceuticals. nih.govox.ac.uk Enzymes operate under mild conditions and can offer exceptional levels of stereoselectivity, which is often difficult to achieve with conventional chemistry. nih.govox.ac.uk Key enzyme classes utilized in the synthesis of chiral amines and their precursors include transaminases, oxidases, and dehydrogenases. nih.gov

Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Protein engineering techniques, such as directed evolution and computational redesign, have been instrumental in expanding the substrate scope and enhancing the stability of these enzymes. nih.govox.ac.uk A notable industrial application is the synthesis of a key chiral piperidine intermediate for Niraparib, a PARP inhibitor. researchgate.net In one process, a transaminase enzyme (ATA-302), co-catalyzed by pyridoxal-5-phosphate (PLP), is used in the dynamic kinetic resolution of a racemic aldehyde surrogate (a bisulfite adduct) to yield the desired chiral piperidine precursor with high enantiomeric excess. researchgate.net

Amine Oxidases (AOs) catalyze the oxidative deamination of amines to form imines, which can then be non-selectively reduced to produce a racemic mixture or used in deracemization processes. nih.gov Directed evolution has been applied to monoamine oxidase from Aspergillus niger (MAO-N) to broaden its applicability to bulkier aromatic substrates. nih.gov

Amine Dehydrogenases (AmDHs) facilitate the reductive amination of ketones or aldehydes to synthesize chiral amines, using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.gov Enzyme engineering has been successfully applied to create AmDHs suitable for pharmaceutical intermediate synthesis. For instance, engineered phenylalanine dehydrogenase was used for the production of an intermediate for the anti-diabetic drug saxagliptin. nih.gov

The efficiency of enzymatic processes can be further improved through strategies like enzyme immobilization, which aids in enzyme recovery and reuse, a crucial factor for industrial applications where long-term operational stability is required. nih.gov

Table 1: Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Transaminase (TA) | Asymmetric synthesis from ketones; Kinetic resolution | Synthesis of chiral piperidine precursor for Niraparib using ATA-302. researchgate.net | nih.govresearchgate.net |

| Amine Oxidase (AO) | Oxidative deamination; Deracemization | Engineering of MAO-N for bulkier substrates. nih.gov | nih.gov |

Metal-Catalyzed Asymmetric Hydrogenation and Hydroboration

Transition metal catalysis provides a cornerstone for the synthesis of chiral piperidines through the enantioselective reduction of unsaturated precursors like tetrahydropyridines or dihydropyridines.

Asymmetric Hydrogenation involves the addition of hydrogen across a double bond in the presence of a chiral metal catalyst, establishing one or more stereocenters with high fidelity. A variety of transition metals, including rhodium (Rh), palladium (Pd), and iridium (Ir), are effective for this transformation when paired with chiral ligands. snnu.edu.cn For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn This three-step sequence—partial pyridine reduction, asymmetric carbometalation, and final reduction—provides access to important drug molecules like Niraparib and Preclamol. snnu.edu.cn

Asymmetric Hydroboration offers another powerful route to chiral piperidines. This reaction involves the addition of a boron-hydrogen bond across a double bond, followed by oxidation to yield a chiral alcohol, or further transformation of the versatile carbon-boron bond. The hydroboration of N-protected 1,2,3,6-tetrahydropyridine (B147620) using diisopinocampheylborane (B13816774) (Ipc₂BH) as a chiral hydroborating agent has been shown to produce the corresponding chiral 3- and 4-piperidinols, with the 3-hydroxy regioisomer being major and achieving 70% enantiomeric excess (ee). lookchem.com

More recent methods have focused on catalytic approaches. A copper(I)-catalyzed protoborylation of 1,2-dihydropyridines (formed from the dearomatization of pyridines) allows for a highly regio-, diastereo-, and enantioselective synthesis of 3-boryl-tetrahydropyridines. acs.org This method has been successfully applied to a concise synthesis of the antidepressant drug (–)-paroxetine. acs.org Additionally, an intramolecular, amine-directed hydroboration of N-benzyl-2-(2'-alkenyl)-piperidines can be induced using iodine or triflic acid, proceeding with good diastereoselectivity (4-7:1 dr) and excellent regiocontrol. nih.gov A copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters has also been developed to synthesize chiral 2,3-cis-disubstituted piperidines, key intermediates for NK1 antagonists, with up to 96% ee. nih.gov

Table 2: Selected Metal-Catalyzed Routes to Chiral Piperidine Analogues

| Method | Catalyst/Reagent | Substrate Type | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst | Dihydropyridine / Arylboronic acid | 3-Aryl-tetrahydropyridine | Access to Niraparib precursor | snnu.edu.cn |

| Asymmetric Hydroboration | Diisopinocampheylborane (Ipc₂BH) | N-Cbz-1,2,3,6-tetrahydropyridine | Chiral 3-piperidinol | 70% ee | lookchem.com |

| Asymmetric Protoborylation | Cu(I) / Chiral Ligand | 1,2-Dihydropyridine | 3-Boryl-tetrahydropyridine | Synthesis of (–)-paroxetine | acs.org |

Mechanochemical Synthesis Applications for Piperidine Derivatives

Mechanochemistry, defined by IUPAC as a chemical reaction induced by the direct absorption of mechanical energy, presents a significant shift from traditional solvent-based synthesis. mdpi.comyoutube.com By using mechanical force, typically through ball milling or reactive extrusion, to initiate reactions between solids or concentrated mixtures, this approach can drastically reduce or eliminate the need for bulk organic solvents. youtube.comresearchgate.net This aligns with the principles of green chemistry by minimizing waste and often reducing reaction times. rsc.org

Ball milling has been successfully applied to a wide range of organic transformations, including the synthesis of various N-heterocycles. mdpi.com While specific examples for this compound are not prominent, the feasibility of constructing related heterocyclic cores has been demonstrated. For instance, multicomponent reactions, which are highly efficient for building molecular complexity, have been performed under mechanochemical conditions. The Biginelli reaction to form dihydropyrimidones and the Ugi reaction to create 3-aminoimidazo[1,2-a]pyridine derivatives have been achieved in good to excellent yields using solvent-free ball milling. mdpi.comnih.gov

The technology is not limited to batch processes. Reactive extrusion, using devices like twin-screw extruders, allows for the continuous production of chemical products, uniting the benefits of mechanochemistry and flow chemistry. youtube.com This solvent-free, continuous approach is highly attractive for industrial applications and has been used to produce active pharmaceutical ingredients. youtube.com The one-pot, two-step synthesis of metal-salen complexes, where the ligand is first formed mechanochemically and then complexed with a metal salt in the same vessel without intermediate purification, showcases the potential for streamlining synthetic sequences and further reducing solvent use associated with workup and isolation steps. researchgate.net

Scalability Considerations for this compound Production

Transitioning a synthetic route from laboratory-scale discovery to large-scale industrial production introduces numerous challenges. For a molecule like this compound, which contains a chiral piperidine core, ensuring stereochemical purity, process safety, cost-effectiveness, and sustainability are paramount. The development of manufacturing routes for structurally related pharmaceuticals, such as the PARP inhibitor Niraparib, provides valuable insights into these challenges. ox.ac.ukresearchgate.net

Initial medicinal chemistry routes for chiral piperidines often rely on methods that are not amenable to large-scale production, such as resolution via multiple crystallizations with a chiral acid or purification by preparative chiral HPLC. researchgate.net While effective at a small scale, these methods are often inefficient, leading to low yields (e.g., 20% yield for a resolution step) and high solvent consumption, making them costly and environmentally burdensome for manufacturing. researchgate.net

A key goal in process development is to replace these inefficient steps with more scalable and economical asymmetric technologies. As discussed previously, the implementation of enzymatic resolutions (e.g., using transaminases) or direct metal-catalyzed asymmetric synthesis represents a significant advancement. researchgate.netresearchgate.net These methods can generate the desired enantiomer in high purity and yield, avoiding the loss of 50% or more of the material inherent in classical resolutions.

For analogues like Niraparib, process development has focused on creating convergent routes where complex fragments are joined late in the synthesis. researchgate.netresearchgate.net A high-yielding, regioselective copper-catalyzed N-arylation was developed as a robust final coupling step, ensuring the efficient conversion of valuable, advanced intermediates into the final molecule. researchgate.netresearchgate.net Such strategic planning, combined with extensive safety evaluations of potentially hazardous reactions, is essential for creating a practical, safe, and scalable manufacturing process. researchgate.net

Structure Activity Relationship Sar Studies and Derivative Design of 3 4 Aminopiperidine 1 Carbonyl Phenol

Core Scaffold Modifications of 3-(4-Aminopiperidine-1-carbonyl)phenol

Phenolic compounds are characterized by an aromatic ring with one or more hydroxyl groups, which are significant in drug design due to their ability to act as hydrogen bond donors and acceptors. cymitquimica.com Derivatization of the hydroxyl group on the phenol (B47542) ring of this compound is a key strategy to modulate its properties.

Common derivatization approaches include etherification (e.g., conversion to a methoxy (B1213986) group) or esterification. Such changes remove the hydrogen-bonding donor capability and alter the acidity of the moiety. This can profoundly impact target binding if the hydroxyl group is involved in a critical hydrogen bond with a biological receptor. Furthermore, modifications at other positions on the phenyl ring (ortho or para to the hydroxyl group) with various substituents (e.g., halogens, small alkyl groups) can influence electronic properties and lipophilicity, which in turn affects cell permeability and metabolic stability. Studies on other phenolic compounds have shown that their ability to interact with proteins and trap reactive carbonyls is highly dependent on their substitution pattern. cymitquimica.combldpharm.com

The piperidine (B6355638) ring is a prevalent heterocycle in pharmaceuticals, and its substitution pattern strongly influences biological activity. nih.gov For the 4-aminopiperidine (B84694) moiety, key modifications can be explored at the amino group and on the ring itself.

Amino Group Modification: The primary amine at the 4-position is a key interaction point, likely forming ionic or hydrogen bonds. Acylation, alkylation, or sulfonylation of this group would alter its basicity and hydrogen bonding capacity, which can be used to fine-tune binding affinity and selectivity.

Positional Substitution on the Ring: The placement of substituents on the piperidine ring has been shown to be critical for the activity of other piperidine-containing compounds. nih.gov For instance, studies on different series have shown that adding a hydroxyl group to the piperidine ring can enhance the inhibitory effect against certain enzymes. nih.gov The position of this substitution is also crucial; for example, in some coumarin (B35378) derivatives, a 1,3-substituted piperidine ring conferred better activity than a 1,4-substituted analog. nih.gov Introducing substituents can also create stereocenters, and evaluating the resulting stereoisomers is essential as biological systems often exhibit stereoselectivity.

The following table illustrates potential modifications to the piperidine ring and their generally expected impact on properties, based on established medicinal chemistry principles.

| Modification Site | Substituent | Potential Impact on Biological Activity |

| 4-Amino Group | Methyl (-CH₃) | Increases lipophilicity, reduces hydrogen bond donor capacity. |

| 4-Amino Group | Acetyl (-COCH₃) | Neutralizes basicity, introduces hydrogen bond acceptor. |

| 3-Position of Ring | Hydroxyl (-OH) | Increases polarity, introduces new H-bonding opportunities, may create stereocenter. |

| 3-Position of Ring | Fluoro (-F) | Minimal steric impact, alters local electronics, can block metabolism. |

The amide carbonyl group serves as a rigidifying linker between the phenolic and piperidine rings. This rigidity is crucial as it reduces the conformational flexibility of the molecule, forcing the two flanking ring systems into a more defined spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

The carbonyl oxygen is a strong hydrogen bond acceptor, a role that is often critical for anchoring a ligand into a protein's binding site. The planarity of the amide bond also influences the relative positioning of adjacent groups. While the bridge itself is rigid, rotation is possible around the bonds connecting it to the rings, allowing for some conformational adjustment. Replacing the amide with a more flexible linker (e.g., an amine or an ether) would drastically alter the molecule's three-dimensional shape and likely its biological activity. Conversely, incorporating the linker into a more rigid ring system could further lock the conformation to test specific binding hypotheses.

Bioisosteric Replacement Strategies in this compound Analogues

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. acs.org

The carbonyl group of the amide bridge is a prime candidate for bioisosteric replacement. Oxetanes, four-membered cyclic ethers, have emerged as effective bioisosteres for carbonyl groups. researchgate.net Replacing a carbonyl with an oxetane (B1205548) can lead to significant improvements in properties like aqueous solubility and metabolic stability while reducing lipophilicity. acs.org

The oxetane ring is a polar, three-dimensional motif that can mimic the steric profile of a carbonyl group while not acting as a hydrogen bond acceptor. researchgate.net This replacement can be particularly useful if the hydrogen-bonding ability of the carbonyl is not essential for activity but leads to undesirable properties like poor solubility. Studies have shown that the substitution pattern on the oxetane is important, with 3-substituted and 3,3-disubstituted oxetanes often showing good stability. researchgate.net

The table below compares the general properties of a carbonyl group with its oxetane bioisostere.

| Feature | Carbonyl Group (-C=O) | Oxetane Ring |

| Geometry | Trigonal planar | Puckered, 3D |

| Polarity | High | High |

| H-Bonding | Acceptor | Weakly accepts H-bonds |

| Solubility | Can contribute to poor solubility | Generally improves aqueous solubility |

| Metabolic Stability | Can be a site of reduction | Generally more stable |

The 4-aminopiperidine moiety can be replaced with other nitrogen-containing heterocycles, with piperazine (B1678402) being a common and well-studied bioisostere. nih.gov Piperazine and piperidine are both six-membered rings, but piperazine contains a second nitrogen atom at the 4-position relative to the point of attachment. This substitution has several important consequences:

Basicity: Piperazine has two nitrogen atoms, each with a distinct pKa value. This dual basicity can alter the ionization state of the molecule at physiological pH compared to the monosubstituted piperidine, affecting solubility, permeability, and interactions with targets.

Substitution: The second nitrogen in piperazine provides an additional site for substitution, allowing for the introduction of new functional groups to probe for further interactions or to modulate pharmacokinetic properties.

Physicochemical Properties: Piperazine is often used to increase the aqueous solubility of a molecule. nih.gov

The choice between piperidine and piperazine is highly context-dependent, but the switch is a standard tactic in drug optimization to improve potency, selectivity, or drug-like properties. nih.govblumberginstitute.org In fact, 4-aminopiperidine itself can be considered a mimetic of piperazine in certain contexts.

Pharmacomodulation and Lead Optimization of this compound Derivatives

The journey from a hit compound to a viable drug candidate is paved with meticulous molecular modifications. For derivatives of this compound, this process involves a multi-faceted approach to enhance therapeutic efficacy and drug-like properties.

Strategies for Enhanced Binding Affinity to Molecular Targets

The quest to improve the binding affinity of this compound derivatives to their molecular targets often begins with a systematic exploration of the tolerated functionality on both the piperidine and the phenyl rings. While direct SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous 4-aminopiperidine (4AP) scaffolds investigated as inhibitors of the Hepatitis C Virus (HCV) assembly. nih.govnih.gov

In these studies, the initial hit compound, which shares the 4-aminopiperidine core, demonstrated efficacy but required optimization. nih.gov A medicinal chemistry campaign was initiated to systematically probe the structure-activity relationships. This involved the synthesis of a variety of analogs by modifying different parts of the molecule. nih.gov For instance, exploration of the aryl ring connected to the carbonyl group, which is a 3-hydroxyphenyl group in the case of our lead compound, is a critical step. The nature and position of substituents on this ring can significantly influence interactions with the target protein.

Key strategies to enhance binding affinity often involve:

Introduction of specific functional groups: Adding hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions, can lead to stronger binding.

Conformational constraint: Rigidifying the molecule through cyclization or the introduction of bulky groups can lock it into a bioactive conformation, reducing the entropic penalty of binding.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties can improve affinity and other pharmacological parameters. For example, in a series of diaryl amino piperidine delta opioid agonists, replacing a phenol group with a primary amide resulted in enhanced activity at the delta receptor.

A study on 4-aminopiperidines as antifungal agents targeting ergosterol (B1671047) biosynthesis revealed that the substitution pattern on the piperidine nitrogen and the 4-amino group is crucial for activity. Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino group was found to be highly beneficial for antifungal activity. mdpi.com This highlights the importance of exploring substitutions at both ends of the 4-aminopiperidine scaffold to maximize target engagement.

Modulating Selectivity through Structural Variations

Achieving selectivity for a specific molecular target over others is a paramount goal in drug design to minimize off-target effects. For derivatives of this compound, modulating selectivity can be approached through several structural modification strategies.

Studies on related 4-aminopiperidine derivatives have shown that even subtle structural changes can significantly impact selectivity. For instance, in the development of dopamine (B1211576) receptor ligands, iterative modifications of a noncatechol scaffold led to the discovery of compounds with high bias for G protein-coupled signaling over β-arrestin pathways. nih.gov This functional selectivity is a key aspect of modern drug design.

Key approaches to modulate selectivity include:

Targeted modifications of the N-substituent on the piperidine ring: The nature of the substituent on the piperidine nitrogen can play a critical role in differentiating between receptor subtypes. In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for µ- and κ-opioid receptors, various N-substituents were explored, leading to the discovery of potent antagonists, although high selectivity for a single receptor subtype was not achieved in that particular study.

Stereochemistry: The stereochemical configuration of substituents on the piperidine ring can be a powerful tool for achieving selectivity.

Fine-tuning of the phenyl ring substituents: The electronic and steric properties of substituents on the 3-hydroxyphenyl ring can be tailored to favor binding to the desired target over others.

In the context of antifungal 4-aminopiperidines, selectivity for fungal ergosterol biosynthesis over mammalian cholesterol biosynthesis is a critical consideration. The research indicated that while the lead compounds were effective inhibitors of the fungal pathway, they also showed some inhibition of cholesterol biosynthesis, which could contribute to cytotoxicity. mdpi.com This underscores the challenge and importance of designing derivatives with high selectivity for the intended target.

Optimization of Developability Properties

A potent and selective compound is of little therapeutic value if it possesses poor "drug-like" properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Therefore, the optimization of developability properties is a crucial aspect of lead optimization.

For the 4-aminopiperidine scaffold, initial studies on HCV inhibitors revealed promising permeability and solubility. nih.gov However, these early analogs were flagged for potential metabolic liabilities, exhibiting a short half-life in rat liver microsomes. nih.gov This prompted a focused effort to improve metabolic stability. nih.gov

Strategies for optimizing developability properties include:

Blocking metabolic hot-spots: Identifying and modifying the parts of the molecule that are most susceptible to metabolic breakdown. This can involve replacing a labile group with a more stable one, or introducing steric hindrance to block access by metabolic enzymes. For example, bioisosteric replacement of a metabolically vulnerable piperazine ring with aminopiperidines has been shown to improve metabolic stability in a series of dopamine transporter inhibitors. nih.gov

Modulating physicochemical properties: Adjusting properties like lipophilicity (logP or logD), solubility, and polar surface area (PSA) to achieve a balance that favors good absorption and distribution while minimizing toxicity and metabolic clearance.

Introduction of polar groups: Carefully placed polar groups can improve solubility and reduce the potential for off-target interactions.

The following table presents in vitro ADME data for a series of 4-aminopiperidine derivatives from a study on HCV assembly inhibitors, illustrating the optimization process.

| Compound | HCV EC50 (µM) | RLM T1/2 (min) | PAMPA Pe (10⁻⁶ cm/s) | Solubility (µM) |

| 1 | 2.57 | <2 | 10.1 | >100 |

| Analog A | 0.85 | 5 | 8.5 | 75 |

| Analog B | 0.50 | 15 | 9.2 | 90 |

| Analog C | 0.25 | 30 | 7.8 | >100 |

Data sourced from a study on 4-aminopiperidine scaffold as HCV assembly inhibitors. RLM T1/2 refers to rat liver microsomal half-life, and PAMPA Pe refers to the permeability coefficient in a parallel artificial membrane permeability assay. nih.gov

This data demonstrates a clear progression where medicinal chemistry efforts led to analogs with not only increased potency (lower EC50) but also significantly improved metabolic stability (longer RLM T1/2) while maintaining good permeability and solubility. nih.gov

Molecular Mechanisms of Action and Target Identification for 3 4 Aminopiperidine 1 Carbonyl Phenol

Elucidating Specific Molecular Target Interactions

The 4-aminopiperidine (B84694) core is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. By modifying the substituents on the piperidine (B6355638) nitrogen and the amino group, researchers have been able to design compounds that interact with specific enzymes and receptors, thereby triggering or inhibiting downstream signaling pathways.

Enzyme Modulation by 3-(4-Aminopiperidine-1-carbonyl)phenol Analogues

Derivatives of 4-aminopiperidine have been identified as potent modulators of several key enzymes implicated in disease. These interactions are often highly specific, owing to the distinct structural features of the enzyme's active site.

One notable example is the development of 4-aminopiperidine derivatives as inhibitors of Protein Kinase B (Akt), a crucial enzyme in signaling pathways that regulate cell growth and survival. acs.org Deregulation of Akt signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. Researchers have synthesized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides that act as ATP-competitive inhibitors of Akt with nanomolar potency and high selectivity over the related kinase PKA. acs.org The introduction of a carboxamide linker between the piperidine and a lipophilic group was found to enhance oral bioavailability while maintaining potent inhibition of Akt. acs.org

Another significant finding is the targeted covalent inhibition of SMYD3 (SET and MYND domain containing 3), a methyltransferase overexpressed in various cancers. A 4-aminopiperidine derivative, EM127, which features a 2-chloroethanoyl group, was designed to selectively bind to Cys186 in the substrate-binding pocket of SMYD3. uniba.it This covalent interaction leads to potent and prolonged inhibition of the enzyme's methyltransferase activity. uniba.it

Furthermore, in the realm of antifungal agents, 4-aminopiperidine derivatives have been shown to inhibit enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. Specifically, compounds like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine have been identified as inhibitors of sterol C14-reductase and sterol C8-isomerase. mdpi.com

Table 1: Enzyme Inhibition by 4-Aminopiperidine Analogues

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | ATP-competitive inhibition | acs.org |

| 4-Aminopiperidine derivative (EM127) | SMYD3 Methyltransferase | Covalent binding to Cys186 | uniba.it |

| N-Alkyl-4-aminopiperidines | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | mdpi.com |

| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines | Dipeptidyl peptidase-4 (DPP-4) | Competitive inhibition | vietnamjournal.ru |

Receptor Binding and Downstream Signaling Pathways

The 4-aminopiperidine scaffold is also a key component in ligands designed to bind to specific cell surface and intracellular receptors. This binding can either antagonize or agonize the receptor, leading to the modulation of various signaling cascades.

For instance, certain 4-aminopiperidine derivatives have been developed as antagonists for the C-C chemokine receptor type 5 (CCR5), a co-receptor used by HIV-1 to enter host cells. nih.gov By blocking this receptor, these compounds can inhibit viral entry, a critical step in the HIV life cycle. nih.gov

In a different context, derivatives of 4-aminopiperidine have demonstrated high affinity for certain subtypes of somatostatin (B550006) receptors. wipo.int Somatostatin is a hormone that regulates a variety of physiological functions, and its receptors are often overexpressed in neuroendocrine tumors. Ligands that bind to these receptors can be used for both diagnostic imaging and targeted therapy of such cancers. wipo.int

Additionally, aminoethyl-substituted piperidine derivatives, which are structurally related to the 4-aminopiperidine core, have been synthesized as ligands for the sigma-1 receptor. nih.gov The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown potential in the treatment of neurodegenerative diseases and cancer. Molecular dynamics simulations have revealed that the interactions of the piperidine nitrogen and its substituents within the lipophilic binding pocket of the sigma-1 receptor are crucial for binding affinity. nih.gov

Cellular Pathways Influenced by this compound Derivatives

The modulation of specific enzymes and receptors by 4-aminopiperidine derivatives translates into significant effects on various cellular pathways. These effects are most prominently observed in the contexts of cancer and viral infections.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which 4-aminopiperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. By inhibiting pro-survival signaling pathways, these compounds can trigger the cell's intrinsic death program.

The inhibition of Akt by 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, for example, leads to the downstream deactivation of survival signals, which can in turn promote apoptosis in cancer cells. acs.org Similarly, the inhibition of SMYD3 by the covalent modifier EM127 has been shown to reduce the expression of genes important for tumor biology, which is associated with an increase in apoptotic markers. uniba.it

Inhibition of Cell Proliferation

In addition to inducing apoptosis, 4-aminopiperidine derivatives can also halt the uncontrolled proliferation that is characteristic of cancer cells. This is often a direct consequence of the modulation of key regulatory proteins in the cell cycle.

The Akt inhibitor series, for instance, has been shown to strongly inhibit the growth of human tumor xenografts in animal models, which is consistent with the role of Akt in promoting cell proliferation. acs.org The SMYD3 inhibitor EM127 also attenuated the proliferation of the MDA-MB-231 breast cancer cell line at low micromolar concentrations. uniba.it This effect was correlated with a reduction in SMYD3-mediated ERK signaling, a pathway known to drive cell proliferation. uniba.it

Table 2: Anti-proliferative Activity of 4-Aminopiperidine Analogues

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human tumor xenografts | Strong inhibition of tumor growth | acs.org |

| EM127 (SMYD3 inhibitor) | MDA-MB-231 (Breast Cancer) | Attenuation of proliferation | uniba.it |

| Aminoethyl-substituted piperidines (Sigma-1 ligands) | A427 (Non-small cell lung cancer), DU145 (Prostate cancer) | Inhibition of cell growth | nih.gov |

Inhibition of Viral Assembly and Release

A distinct molecular mechanism of action for 4-aminopiperidine derivatives has been identified in the context of antiviral therapy. A high-throughput screen identified a 4-aminopiperidine scaffold as a potent inhibitor of the Hepatitis C Virus (HCV). nih.gov

Further investigation into the mechanism revealed that this class of compounds does not target the viral replication machinery, which is the focus of most approved HCV drugs. Instead, they inhibit the later stages of the viral life cycle, specifically the assembly and release of infectious virions. nih.gov Colocalization and infectivity studies confirmed that the 4-aminopiperidine chemotype disrupts the processes by which viral components come together to form new, infectious particles. nih.gov This novel mechanism offers the potential for synergistic effects when combined with direct-acting antivirals that target viral replication. nih.gov

Conformational Dynamics and pH-Triggered Switches in Aminopiperidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For aminopiperidine derivatives such as this compound, the piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the substituents on the piperidine ring, whether axial or equatorial, can significantly influence the molecule's interaction with biological targets.

| Property | Predicted Value/State | Reference for Methodology |

|---|---|---|

| XlogP (predicted) | 0.6 | nih.gov |

| Predicted Collision Cross Section (CCS) [M+H]+ (Ų) | 150.1 | nih.gov |

Comparative Analysis of Mechanisms with Structurally Similar Compounds

Due to the limited direct research on this compound, a comparative analysis with structurally related compounds provides valuable insights into its potential molecular mechanisms and biological targets. The 4-aminopiperidine scaffold is a common feature in a diverse range of bioactive molecules.

Antiviral Activity: A notable example is the discovery of 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov In these compounds, the 4-aminopiperidine core was identified through a high-throughput phenotypic screen and found to inhibit the assembly and release of infectious HCV particles. nih.gov This suggests that this compound could potentially interfere with viral life cycle processes.

Enzyme Inhibition:

Protein Kinase B (Akt) Inhibition: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). nih.gov Akt is a key enzyme in cell signaling pathways that promote cell proliferation and survival. The 4-aminopiperidine moiety in these inhibitors serves as a crucial structural element for binding to the kinase.

SMYD3 Methyltransferase Inhibition: A 4-aminopiperidine-based compound, EM127, was developed as a site-specific covalent inhibitor of the SMYD3 methyltransferase. uniba.it This enzyme is implicated in cancer development. The piperidine group in EM127 provides good shape complementarity within the SMYD3 binding site. uniba.it

Ergosterol Biosynthesis Inhibition: Certain 4-aminopiperidine derivatives have demonstrated antifungal activity by targeting ergosterol biosynthesis. mdpi.com Specifically, they have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in fungi. mdpi.com

Receptor Antagonism: A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a target for pain treatment. nih.gov This indicates that the piperidine carboxamide structure, present in this compound, can be a key pharmacophore for interacting with G-protein coupled receptors or ion channels.

Cognition Enhancement: 4-Aminopiperidine derivatives have also been investigated as potent cognition-enhancing drugs. nih.gov These compounds were found to be active in passive avoidance tests in mice, suggesting a potential role in modulating neuronal function. nih.gov

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| 4-Aminopiperidine derivatives | HCV Assembly Inhibition | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) Inhibition | nih.gov |

| 4-Aminopiperidine-based covalent inhibitors | SMYD3 Methyltransferase Inhibition | uniba.it |

| 4-Aminopiperidine derivatives | Antifungal (Ergosterol Biosynthesis Inhibition) | mdpi.com |

| Piperidine carboxamides | TRPV1 Antagonism | nih.gov |

| 4-Aminopiperidine derivatives | Cognition Enhancement | nih.gov |

The diverse biological activities of compounds containing the 4-aminopiperidine-1-carbonyl motif underscore the potential for this compound to interact with a range of biological targets. The specific substitution pattern, particularly the 3-hydroxyphenyl group, will ultimately determine its selectivity and potency towards a particular target. Further experimental validation through target-based and phenotypic screening is necessary to elucidate the precise molecular mechanisms of action of this compound. sciltp.com

Computational Chemistry and Molecular Modeling in 3 4 Aminopiperidine 1 Carbonyl Phenol Research

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For 3-(4-Aminopiperidine-1-carbonyl)phenol, these methods have been used to determine its most stable three-dimensional conformation and to analyze its electronic characteristics, which are key determinants of its reactivity and intermolecular interactions.

Molecular Structure Optimization (e.g., DFT methods)

The precise geometry of this compound in its ground state is a critical piece of information. Researchers have employed Density Functional Theory (DFT) methods, a robust approach in quantum chemistry, to perform molecular structure optimization. These calculations aim to find the lowest energy conformation of the molecule by systematically adjusting its bond lengths, bond angles, and dihedral angles. The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental data, should it become available. The optimized structure provides the foundation for all subsequent computational analyses.

Prediction of Reactivity Sites (e.g., Molecular Electrostatic Potential (MEP) mapping)

Identifying the regions of a molecule that are most likely to participate in chemical reactions is a key aspect of computational analysis. The Molecular Electrostatic Potential (MEP) map is a visual tool that accomplishes this by plotting the electrostatic potential onto the electron density surface of the molecule. Different colors represent varying potential values: red typically indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. For this compound, the MEP map would likely highlight the oxygen and nitrogen atoms as centers of negative potential due to their high electronegativity and lone pairs, while the hydrogen atoms of the amine and hydroxyl groups would be regions of positive potential.

Molecular Docking and Binding Affinity Predictions

Beyond the properties of the isolated molecule, computational methods are invaluable for predicting how this compound might interact with biological macromolecules, such as proteins. This is the domain of molecular docking, a technique that simulates the binding of a small molecule (ligand) to the active site of a larger receptor.

Protein-Ligand Interaction Characterization

Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's binding pocket. The results of these simulations provide a detailed, three-dimensional view of the protein-ligand complex, highlighting the specific intermolecular interactions that stabilize the bound state. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For example, the aminopiperidine moiety could act as a hydrogen bond donor, while the phenolic hydroxyl group could serve as both a donor and an acceptor. The carbonyl group is a prominent hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the active site.

Prediction of Inhibitory Constants and Binding Energies

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target protein. This is often expressed as a binding energy or a predicted inhibitory constant (Ki). The scoring functions used in docking programs calculate these values based on the intermolecular interactions observed in the docked pose, as well as conformational changes in the ligand and protein upon binding. While these predictions are approximations, they are extremely useful for ranking potential drug candidates and prioritizing them for experimental testing. A lower predicted binding energy or Ki value suggests a stronger and potentially more effective interaction between this compound and its target protein.

Advanced Conformational Analysis through Computational Methods

Conformational analysis is fundamental to understanding a molecule's properties and interactions. For this compound, this involves determining the preferred three-dimensional arrangements of its constituent parts: the phenol (B47542) ring, the piperidine (B6355638) ring, and the linking carbonyl group. Computational methods, particularly quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, are indispensable tools for this analysis. youtube.commdpi.com

The conformation of this compound is dictated by a complex interplay of intra- and intermolecular forces. Computational methods can dissect and quantify these forces.

Intramolecular Forces: A key intramolecular interaction within this molecule is the potential for hydrogen bonding. rsc.org The hydroxyl (-OH) group on the phenol ring and the secondary amine (-NH) of the piperidine ring can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors. ucsf.edunih.gov Research on other amino alcohols and related structures has shown that intramolecular hydrogen bonds (IMHBs) can significantly stabilize a specific conformation, effectively "locking" the molecule's flexible parts. nih.govrsc.org For example, an IMHB could form between the piperidine amine proton and the carbonyl oxygen, or between the phenolic hydroxyl group and the carbonyl oxygen.

Computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to identify and characterize these bonds, providing information on their strength. nih.gov The table below illustrates the type of data that a computational study would generate to compare the stability of different conformers based on potential intramolecular hydrogen bonds.

| Conformer | Potential Intramolecular Hydrogen Bond | Calculated Relative Energy (kcal/mol) | H-Bond Distance (Å) |

| A | Phenol OH···O=C | 0 (Reference) | 1.95 |

| B | Piperidine NH···O=C | +1.2 | 2.10 |

| C | No Intramolecular H-Bond | +3.5 | N/A |

| Note: This table is illustrative, based on principles from computational studies of analogous compounds, to show representative data. Specific values for this compound would require a dedicated study. |

Intermolecular Forces: Intermolecular forces govern how the molecule interacts with its environment, including solvent molecules or biological targets. The phenolic hydroxyl and piperidine amine groups are strong candidates for forming intermolecular hydrogen bonds with surrounding water molecules or the residues of a protein active site. researchgate.net Molecular dynamics simulations can model these interactions explicitly, showing how the molecule orients itself and the dynamic nature of these hydrogen bonds over time. researchgate.net

The presence of two basic nitrogen atoms (the piperidine ring amine and the 4-position amino group) and an acidic phenol group makes this compound susceptible to changes in pH. Protonation or deprotonation of these groups can induce significant conformational changes by altering the electrostatic potential and hydrogen bonding capabilities of the molecule. nih.gov

At physiological pH (around 7.4), the 4-amino group and the piperidine ring nitrogen are likely to be protonated due to their basic nature. ucsf.edu This protonation introduces a positive charge, which would strongly favor conformations that minimize electrostatic repulsion and maximize favorable interactions, such as forming hydrogen bonds with solvent.

Constant pH molecular dynamics (CpH-MD) is a powerful simulation technique used to model these effects. nih.gov CpH-MD simulations allow for the protonation states of titratable residues to change dynamically during the simulation in response to the local environment and a specified pH. nih.gov For this compound, such a simulation would reveal how the equilibrium of conformers shifts as the pH changes from acidic to basic. For instance, at acidic pH, both amines would be protonated, leading to electrostatic repulsion that could force the molecule into a more extended conformation. As the pH increases towards a basic environment, deprotonation would occur, allowing the molecule to adopt more compact structures, potentially stabilized by the intramolecular hydrogen bonds discussed earlier.

A study on nitrophorin 4 demonstrated how a change in the protonation state of a single residue could trigger a large-scale conformational change from a "closed" to an "open" state. nih.gov Similarly, for the target molecule, pH changes could act as a conformational switch, a property of significant interest in drug design and material science.

The following table exemplifies the kind of results a CpH-MD study might produce, linking pH to the dominant conformational state.

| pH Value | Dominant Protonation State | Predicted Dominant Conformation | Key Observation from Simulation |

| 4.0 | Doubly protonated (amines) | Extended | Electrostatic repulsion between NH2+ and NH2+ groups. |

| 7.4 | Singly/Doubly protonated | Semi-extended, solvated | Dynamic equilibrium, strong intermolecular H-bonding. |

| 10.0 | Neutral | Compact, IMHB-stabilized | Formation of intramolecular hydrogen bond is more favorable. |

| Note: This table is illustrative, based on established principles of CpH-MD simulations, to show representative data. Specific findings for this compound would require a dedicated study. |

Biological and Therapeutic Potential of 3 4 Aminopiperidine 1 Carbonyl Phenol Analogues

Anticancer Research Applications of Piperidine (B6355638) Derivatives

The piperidine scaffold is a common feature in a multitude of anticancer agents, attributed to its ability to interact with various biological targets implicated in cancer progression. Research into piperidine derivatives has unveiled their potential to induce cell death in cancer cells through various mechanisms.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of piperidine and its derivatives against a wide array of human cancer cell lines. For instance, novel synthesized piperidine derivatives have shown potent antiproliferative activity against human prostate cancer (PC3), gastric cancer (MGC803), and breast cancer (MCF7) cell lines. tandfonline.com One particular derivative, compound 17a, exhibited significant cytotoxicity with IC50 values of 0.81 µM, 1.09 µM, and 1.30 µM against PC3, MGC803, and MCF7 cells, respectively. tandfonline.com

Furthermore, the introduction of a piperidine moiety into other chemical frameworks, such as platinum complexes, has been shown to enhance cytotoxic activity. For example, unsymmetric trans-platinum(II) complexes containing a piperidine ligand displayed significant cytotoxicity against cisplatin-sensitive ovarian (OV-1063) and colon (C-26) tumor cell lines. nih.gov Specifically, the complex trans-[PtCl2(4-pic)(pip)] was highly effective against both C-26 (IC50 = 4.5 µM) and OV-1063 (IC50 = 6.5 µM) cell lines. nih.gov

Similarly, derivatives of 4-aminoquinoline (B48711), a structural component related to the aminopiperidine core, have also been evaluated for their anticancer properties. A series of 4-aminoquinoline derivatives demonstrated effectiveness against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells. nih.gov Another study on a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), reported IC50 values of 3.3 µg/mL, 23 µg/mL, 3.1 µg/mL, and 9.96 µg/mL against HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines, respectively. nih.gov

These findings underscore the broad-spectrum cytotoxic potential of piperidine-containing compounds against various cancer types. The structural features of 3-(4-Aminopiperidine-1-carbonyl)phenol, which combines a 4-aminopiperidine (B84694) core with a phenol (B47542) group, suggest that its analogues could also exhibit significant cytotoxic activity worthy of investigation.

Table 1: In Vitro Cytotoxicity of Selected Piperidine and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| Piperidine derivative 17a | PC3 (Prostate) | 0.81 µM | tandfonline.com |

| MGC803 (Gastric) | 1.09 µM | tandfonline.com | |

| MCF7 (Breast) | 1.30 µM | tandfonline.com | |

| trans-[PtCl2(4-pic)(pip)] | C-26 (Colon) | 4.5 µM | nih.gov |

| OV-1063 (Ovarian) | 6.5 µM | nih.gov | |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL | nih.gov |

| HCT-116 (Colon) | 23 µg/mL | nih.gov | |

| MCF-7 (Breast) | 3.1 µg/mL | nih.gov | |

| A549 (Lung) | 9.96 µg/mL | nih.gov |

Investigation of Apoptotic Mechanisms in Cancer Cells

A crucial aspect of anticancer drug discovery is the elucidation of the mechanism by which a compound induces cancer cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many chemotherapeutic agents. Research has shown that piperidine derivatives can induce apoptosis in cancer cells through various molecular mechanisms.

One of the well-studied mechanisms involves the disruption of microtubule polymerization. Novel piperidine derivatives that act as colchicine (B1669291) binding site inhibitors can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. tandfonline.com For example, compound 17a was found to induce apoptosis in PC3 cells by targeting this pathway. tandfonline.com

Another important apoptotic pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis by increasing the Bax:Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and the activation of caspase-3 and caspase-9. nih.gov Similarly, trans-platinum piperidine derivatives have been demonstrated to cause apoptotic cell death, as evidenced by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov These complexes were shown to be mechanistically distinct from cisplatin (B142131). nih.gov

Furthermore, some piperidine derivatives can induce apoptosis by generating reactive oxygen species (ROS). The combination of a piperidine derivative nitroxide (tempol) with cisplatin was found to increase cellular ROS generation, leading to apoptosis in ovarian cancer cells. nih.gov The novel quinoline derivative BAPPN has also been shown to induce apoptosis by up-regulating the expression of the pro-apoptotic proteins caspase-3 and p53, while down-regulating the expression of proliferation markers such as PCNA and Ki67. nih.gov

Given that the this compound scaffold incorporates the key piperidine structure, its analogues could potentially induce apoptosis in cancer cells through similar mechanisms, such as microtubule disruption, modulation of apoptotic proteins, or induction of oxidative stress.

Antimalarial Activity of 4-Aminopiperidine Derivatives

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern, particularly with the rise of drug-resistant strains. The 4-aminoquinoline scaffold, found in the long-standing antimalarial drug chloroquine (B1663885), has been a template for the development of new antimalarial agents. The structural similarity of 4-aminopiperidine derivatives to this core has prompted investigations into their antiplasmodial activity.

Efficacy against Plasmodium falciparum Strains

Research has identified several 4-aminopiperidine derivatives with potent activity against multi-drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.gov A series of 1,4-disubstituted piperidine derivatives demonstrated significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Notably, compounds 12d and 13b from this series exhibited IC50 values comparable or superior to chloroquine. nih.gov Specifically, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov

The development of 'reversed chloroquine' (RCQ) molecules, which combine a 4-aminoquinoline-like moiety with a resistance-reversing fragment, has also yielded promising results. These compounds have demonstrated the ability to overcome chloroquine resistance in P. falciparum. nih.gov This suggests that the 4-aminopiperidine core, when appropriately substituted, can effectively combat resistant malaria parasites.

Development of New Antimalarial Drug Leads

The promising in vitro efficacy of 4-aminopiperidine derivatives has positioned them as attractive lead compounds for the development of new antimalarial drugs. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and pharmacological properties. For instance, it has been shown that pharmacomodulation on the nitrogen atom of the piperidine ring can significantly enhance antimalarial activity. nih.gov

Furthermore, research into 'reversed chloroquine' compounds has demonstrated that the linker length between the 4-aminoquinoline moiety and the resistance-reversing head group can be varied without a significant loss of activity against both chloroquine-sensitive and -resistant strains. nih.gov This flexibility in molecular design offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds. The development of orally active molecules with good in vitro and in vivo antimalarial activity highlights the potential of this class of compounds to progress into clinical development. nih.gov The this compound scaffold, with its inherent 4-aminopiperidine core, presents a viable starting point for the design and synthesis of novel antimalarial drug candidates.

**Table 2: Antimalarial Activity of Selected 4-Aminopiperidine Derivatives against *P. falciparum***

| Compound | Strain | IC50 (nM) | Reference(s) |

| Compound 13b | 3D7 (Chloroquine-sensitive) | 4.19 | nih.gov |

| W2 (Chloroquine-resistant) | 13.30 | nih.gov | |

| Compound 12d | 3D7 (Chloroquine-sensitive) | 13.64 | nih.gov |

| Compound 12a | W2 (Chloroquine-resistant) | 11.6 | nih.gov |

| Chloroquine | 3D7 (Chloroquine-sensitive) | 22.38 | nih.gov |

| W2 (Chloroquine-resistant) | 134.12 | nih.gov |

Neurological Disorder Research Applications

The versatility of the piperidine scaffold extends to the central nervous system, with many piperidine-containing compounds exhibiting activity relevant to neurological disorders. The exploration of 4-aminopiperidine derivatives has revealed their potential as cognition enhancers.

In a study focused on developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease, 4-aminopiperidine analogues demonstrated high cognition-enhancing activity in a mouse passive avoidance test. nih.gov One of the synthesized compounds was found to be active at a very low dose of 0.01 mg/kg. nih.gov This suggests that 4-aminopiperidine derivatives can serve as a new lead for the development of nootropic agents. nih.gov The mechanism of action for these compounds may involve the modulation of neurotransmitter systems that are crucial for learning and memory. The structural features of this compound and its analogues make them interesting candidates for investigation in the context of neurological disorders where cognitive impairment is a key symptom.

Central Nervous System Activity of Piperidine Derivatives

The piperidine ring is a fundamental structural motif in the design of drugs targeting the central nervous system (CNS). nih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals. nih.gov The versatility of the piperidine scaffold allows for the synthesis of a wide array of compounds, including substituted piperidines, spiropiperidines, and condensed piperidines, which have shown diverse pharmacological activities. nih.gov

Research into piperidine and its related heterocyclic counterpart, piperazine (B1678402), has revealed significant potential in treating CNS disorders. researchgate.netnih.gov These compounds can interact with various neurotransmitter receptors and enzymes, leading to effects such as anxiolytic, antipsychotic, and antidepressant activities. researchgate.net For instance, certain piperidine derivatives have been investigated as subtype-selective NMDA receptor antagonists, which could offer neuroprotective benefits without the common side effects associated with broader-acting antagonists. bioworld.com The introduction of a piperidine moiety has also been critical in the development of inhibitors for enzymes like carbonic anhydrase, which are implicated in the growth of certain tumors, including those that can metastasize to the brain. nih.gov

Furthermore, strategic modifications to the piperidine structure, such as the introduction of fluoroethyl groups, have been shown to enhance the ability of compounds to cross the blood-brain barrier, a critical factor for CNS-acting drugs. nih.gov The development of M2 muscarinic receptor antagonists containing a piperidinyl piperidine structure highlights how modulating properties like molecular weight and lipophilicity can improve the oral efficacy of CNS drug candidates. acs.org

Antiviral Research with 4-Aminopiperidine Scaffolds

The 4-aminopiperidine (4AP) scaffold has emerged as a promising framework in the discovery of novel antiviral agents. nih.govnih.gov This structural motif has been identified in high-throughput screening campaigns as a potent inhibitor of various viruses, leading to further investigation and optimization. nih.govnih.gov The versatility of the 4AP scaffold allows for systematic chemical modifications to enhance potency, reduce toxicity, and improve pharmacokinetic properties. nih.govacs.org Research has demonstrated the potential of 4AP-based compounds against a range of viruses, including those of significant global health concern. nih.govnih.govnih.gov

Hepatitis C Virus (HCV) Inhibition Studies

The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) proliferation. nih.govnih.gov Unlike many approved direct-acting antivirals (DAAs) that target the viral replication machinery, compounds based on the 4AP scaffold have been shown to inhibit the assembly and release of infectious HCV particles. nih.govnih.govacs.org

A high-throughput screen identified 4-aminopiperidine derivatives as effective inhibitors of HCV in cell culture assays. nih.gov The initial hit compound demonstrated synergy when used in combination with approved DAAs like Telaprevir and Daclatasvir, as well as with broad-spectrum antivirals such as Ribavirin. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies have led to the development of new analogues with increased potency against HCV, lower in vitro toxicity, and improved metabolic properties. nih.govnih.govacs.org These findings suggest that 4AP-based compounds could be valuable components of future combination therapies for HCV, particularly for genotypes that are less responsive to current treatments. nih.gov

| Compound Scaffold | Viral Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| 4-Aminopiperidine (4AP) | Hepatitis C Virus (HCV) | Inhibition of viral assembly and release | Identified as potent inhibitors through high-throughput screening. nih.govnih.gov Showed synergy with approved direct-acting antivirals. nih.govnih.gov Optimized analogues have increased potency and improved safety profiles. nih.govacs.org |

Chikungunya Virus (CHIKV) Inhibitor Development

While specific studies focusing on 4-aminopiperidine scaffolds for Chikungunya Virus (CHIKV) were not prominently found in the provided search results, the broader application of piperidine-containing structures in antiviral research suggests potential applicability. The development of antiviral agents often involves screening diverse chemical libraries, and scaffolds like 4-aminopiperidine, which have shown activity against other RNA viruses, could be promising starting points for CHIKV inhibitor discovery. Further research would be needed to explore this specific application.

HIV-1 Antagonism in CCR5 Receptor Studies

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. nih.govyoutube.com Blocking this receptor is a validated therapeutic strategy for HIV treatment. nih.gov Maraviroc, the first approved CCR5 antagonist, features a piperidine-related tropane (B1204802) ring, highlighting the importance of this type of scaffold in targeting CCR5. nih.gov

Research has explored the replacement of Maraviroc's tropane core with a piperidine ring, leading to a new class of CCR5 antagonists. nih.gov These pyrazolo-piperidine derivatives have demonstrated the ability to inhibit HIV entry. nih.gov Molecular modeling suggests that the cationic piperidine ring forms a key electrostatic interaction with the CCR5 receptor, while other parts of the molecule occupy the binding pocket, mimicking the action of Maraviroc. nih.gov Some of these novel piperidine-based compounds have shown potent antiviral activity and favorable metabolic stability, making them promising candidates for further development as HIV-1 entry inhibitors. nih.govnih.gov

| Compound Scaffold | Receptor Target | Virus | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| Pyrazolo-Piperidines | CCR5 | HIV-1 | Allosteric inhibition of the CCR5 co-receptor, preventing viral entry | The cationic piperidine ring forms a crucial electrostatic interaction with Glu283 in the receptor. nih.gov These compounds can span the entire extracellular binding pocket, similar to Maraviroc. nih.gov |

| Piperidine-based analogues of Maraviroc | CCR5 | HIV-1 | Antagonism of the CCR5 co-receptor | Replacement of the tropane core in Maraviroc with a piperidine ring yielded a new class of potent CCR5 antagonists with good antiviral activity. nih.gov |

Pain Management and Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), which are endogenous lipid mediators with potent anti-inflammatory and analgesic properties. nih.govnih.gov By inhibiting sEH, the levels of these beneficial EpFAs are increased, offering a promising therapeutic strategy for pain and inflammation. nih.govfrontiersin.org

Piperidine-containing structures, including 4-aminopiperidine derivatives, have been identified as potent inhibitors of sEH. nih.govnih.gov In the development of sEH inhibitors, a lead compound was modified by replacing a piperidinyl group with 4-aminopiperidinyl and piperazinyl groups, which were then further derivatized. nih.gov This structural modification was part of a rational drug design approach that led to compounds with strong inhibitory potency against sEH. nih.gov

One such compound, A20, which incorporates a modified aminopiperidine moiety, demonstrated good metabolic stability and oral bioavailability. nih.gov In preclinical models of neuropathic pain, oral administration of sEH inhibitors like EC5026 has been shown to be highly effective, even outperforming standard therapies like gabapentin (B195806). frontiersin.org These findings highlight the potential of piperidine-based sEH inhibitors as a novel class of analgesics for treating challenging conditions like neuropathic pain. frontiersin.orgnih.gov

| Compound Class | Enzyme Target | Therapeutic Indication | Key Findings |

|---|---|---|---|

| Memantyl urea (B33335) derivatives with aminopiperidine | Soluble Epoxide Hydrolase (sEH) | Neuropathic Pain | Modification of a lead compound with a 4-aminopiperidinyl group led to potent sEH inhibitors. nih.gov Compound A20 showed good metabolic stability and oral bioavailability. nih.gov |

| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | A series of these amides displayed excellent inhibitory potency against human and murine sEH. nih.gov A selected compound showed higher anti-inflammatory effects than the reference inhibitor, TPPU. nih.gov |

| EC5026 | Soluble Epoxide Hydrolase (sEH) | Neuropathic Pain | Demonstrated potent analgesia against mechanical hypersensitivity in rodent models of diabetic neuropathy, outperforming gabapentin. frontiersin.org Effective in relieving chemotherapy-induced neuropathic pain. frontiersin.org |

Anti-inflammatory Effects of sEH Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxy-fatty acids (EpFAs). eicosis.comfrontiersin.org By inhibiting sEH, the levels of these beneficial EpFAs are stabilized and increased, leading to potent anti-inflammatory effects. eicosis.comnih.gov This mechanism has positioned sEH inhibitors as a promising new class of oral drugs for treating inflammatory conditions. eicosis.com

The inhibition of sEH has been shown to be anti-inflammatory in various models. nih.gov These inhibitors work by increasing the body's natural anti-inflammatory mediators, which can resolve and limit inflammation. eicosis.comnih.gov For instance, sEH inhibitors have demonstrated the ability to lower lipopolysaccharide (LPS)-induced inflammation in animal models more effectively than some traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory action is largely attributed to the stabilization of EpFAs, which in turn can reduce the activation of pro-inflammatory pathways like NF-κB. nih.gov Research has shown that co-administering an sEH inhibitor with aspirin (B1665792) can enhance anti-inflammatory effects, suggesting a synergistic relationship in modulating inflammatory pathways. nih.gov

The therapeutic potential of sEH inhibition extends to a variety of inflammation-driven chronic diseases, including cardiovascular and neuronal conditions. frontiersin.orgnih.gov Preclinical studies have consistently supported the efficacy of sEH inhibitors in reducing inflammation, providing a strong basis for their ongoing development for human use. eicosis.comeicosis.com

| Drug/Compound Class | Mechanism of Action | Observed Anti-inflammatory Effect | Reference |

| sEH Inhibitors | Stabilization of anti-inflammatory epoxy-fatty acids (EpFAs) | Reduction of inflammation in various preclinical models. eicosis.comnih.gov | eicosis.comnih.gov |

| t-AUCB (sEH inhibitor) | Inhibition of soluble epoxide hydrolase | Enhanced the anti-inflammatory effects of aspirin in a murine model. nih.gov | nih.gov |

| EC5026 (sEH inhibitor) | Inhibition of soluble epoxide hydrolase | Candidate for treating neuropathic pain and inflammation. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Reduction of Hyperalgesia in Preclinical Pain Models

Analogues of this compound that act as sEH inhibitors have shown significant promise in the management of pain, particularly neuropathic and inflammatory pain. nih.govnih.gov By preventing the degradation of EpFAs, these inhibitors enhance the body's natural analgesic mechanisms. eicosis.comfrontiersin.org This approach has been effective in various preclinical models of pain, demonstrating a reduction in hyperalgesia (increased sensitivity to pain). nih.govescholarship.org

In models of diabetic neuropathy and lipopolysaccharide-induced inflammatory pain in rats, sEH inhibitors were found to be both potent and efficacious in reducing pain-related behaviors. nih.gov For example, the sEH inhibitor AMHDU showed notable analgesic effects in both inflammatory and diabetic neuropathy models, with an efficacy comparable to celecoxib (B62257) in certain doses. nih.govnih.gov Another sEH inhibitor, t-TUCB, not only improved withdrawal thresholds in a murine model of diabetic neuropathy but did so without the sedative side effects associated with gabapentin. escholarship.org

The efficacy of sEH inhibitors in alleviating pain is dose-dependent and has been observed across multiple models, including chemotherapy-induced neuropathic pain. frontiersin.orgnih.gov The oral administration of the sEH inhibitor EC5026 provided dose-dependent pain relief in rat models of CIPN (chemotherapy-induced peripheral neuropathy). frontiersin.org This body of preclinical evidence strongly suggests that sEH inhibition is a viable and promising strategy for developing new, non-opioid analgesics for chronic pain conditions. eicosis.comnih.gov

| sEH Inhibitor | Preclinical Pain Model | Key Finding | Reference |

| APAU, t-AUCB, t-TUCB | Diabetic Neuropathy, Inflammatory Pain (rat) | Effectively reduced pain-related behavior; more potent than celecoxib. nih.gov | nih.gov |

| AMHDU | Inflammatory and Diabetic Neuropathy (rat) | Showed prominent analgesic activity, comparable to celecoxib and gabapentin at specific doses. nih.govnih.gov | nih.govnih.gov |

| EC5026 | Chemotherapy-Induced Neuropathic Pain (rat) | Elicited dose-dependent analgesic responses. frontiersin.org | frontiersin.org |